molecular formula C10H18O B192245 Lavandulol CAS No. 58461-27-1

Lavandulol

Cat. No.: B192245
CAS No.: 58461-27-1
M. Wt: 154.25 g/mol
InChI Key: CZVXBFUKBZRMKR-UHFFFAOYSA-N
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Description

(+/-)-Lavandulol analytical standard provided with w/w absolute assay, to be used for quantitative titration.
(R)-Lavandulol belongs to the class of organic compounds known as acyclic monoterpenoids. These are monoterpenes that do not contain a cycle (R)-Lavandulol is slightly soluble (in water) and an extremely weak acidic (essentially neutral) compound (based on its pKa). Within the cell, (R)-lavandulol is primarily located in the cytoplasm (R)-Lavandulol can be converted into lavandulyl diphosphate (R)-Lavandulol is a herbal tasting compound that can be found in peppermint and rosemary. This makes (R)-lavandulol a potential biomarker for the consumption of these food products.
Lavandulol is a monoterpenoid alcohol that is hepta-1-5-diene which is substituted at positions 2 and 6 by methyl groups and at position 3 by a hydroxymethyl group. It is commonly found in lavender oil. It has a role as a fragrance, a pheromone and a plant metabolite. It is a monoterpenoid and a primary alcohol.

Mechanism of Action

Target of Action

Lavandulol, a monoterpene alcohol found in a variety of essential oils such as lavender oil , primarily targets the nervous system . It has been associated with the lipid-lowering effect by blocking the HMGCoA enzyme .

Mode of Action

The physiological effects of this compound on the sympathetic nervous system activity are attributed to a cAMP-based mechanism . The compound interacts with its targets, causing changes in the nervous system .

Biochemical Pathways

This compound is synthesized in the 2-C-methyl-D-erythritol-4-phosphate pathway (MEP) or the mevalonate pathway (MVA). MEP is localized in plastids and generates IPP and DMAPP, which later serve for producing monoterpenes, diterpenes, and tetraterpenes .

Result of Action

This compound has been shown to have a variety of effects at the molecular and cellular levels. It has antifungal, antibacterial, neurologic, antimicrobial, anti-parasitic, anti-diabetic, and analgesic effects among others . It also has a lipid-lowering effect associated with cineole, a cyclic monoterpene that lowers cholesterol in rats by blocking the HMGCoA enzyme .

Action Environment

The action of this compound is influenced by various environmental factors. The production of large amounts of terpenoid compounds in the lavender species is a result of their adaptation to different environmental conditions . The benefits of lavender, where this compound is commonly found, are unquestionable, focusing on the genetic diversity, distribution, abundance, and importance of lavender’s bioactive compounds .

Properties

IUPAC Name

5-methyl-2-prop-1-en-2-ylhex-4-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-8(2)5-6-10(7-11)9(3)4/h5,10-11H,3,6-7H2,1-2,4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZVXBFUKBZRMKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC(CO)C(=C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70866690
Record name 4-Hexen-1-ol, 5-methyl-2-(1-methylethenyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

229.00 to 230.00 °C. @ 760.00 mm Hg
Record name (R)-Lavandulol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036041
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

very slightly
Record name (R)-Lavandulol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036041
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

58461-27-1, 498-16-8
Record name (±)-Lavandulol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58461-27-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lavandulol, (+/-)-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hexen-1-ol, 5-methyl-2-(1-methylethenyl)-
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Record name 4-Hexen-1-ol, 5-methyl-2-(1-methylethenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70866690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-isopropenyl-5-methylhex-4-en-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.676
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Record name LAVANDULOL, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1YPC7F65XU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name (R)-Lavandulol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036041
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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